Bis(vinylsulfonyl)propanol

Catalog No.
S764756
CAS No.
67006-32-0
M.F
C7H12O5S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(vinylsulfonyl)propanol

CAS Number

67006-32-0

Product Name

Bis(vinylsulfonyl)propanol

IUPAC Name

1,3-bis(ethenylsulfonyl)propan-2-ol

Molecular Formula

C7H12O5S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

SOBDFTUDYRPGJY-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O

Canonical SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O

Synthesis:

1,3-Bis(vinylsulfonyl)propan-2-ol is a chemical compound that can be synthesized through various methods. One common approach involves the reaction of propane-1,3-diol with vinyl sulfonyl chloride in the presence of a base, such as triethylamine. [PubChem, National Institutes of Health, ]

Applications:

The primary application of 1,3-Bis(vinylsulfonyl)propan-2-ol lies in the field of proteomics research. It serves as a cross-linking agent, a molecule that covalently binds to two or more protein molecules, forming a stable complex. This allows researchers to study protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms. [Biotium, "Bis-VS (1,3-Bis(vinylsulfonyl)propan-2-ol)", ]

Advantages:

Compared to other cross-linking agents, 1,3-Bis(vinylsulfonyl)propan-2-ol offers several advantages:

  • Specificity: It primarily reacts with the primary amines of lysine residues in proteins, leading to more specific cross-linking compared to agents that target other amino acid side chains. [Journal of Chromatography A, "Characterization of protein cross-linking by 1,3-bis(vinylsulfonyl)-2-propanol and mass spectrometry", ]
  • Cleavability: The cross-linked protein complexes can be cleaved under specific conditions, allowing researchers to isolate and analyze individual proteins after the experiment. [Journal of Chromatography A, "Characterization of protein cross-linking by 1,3-bis(vinylsulfonyl)-2-propanol and mass spectrometry", ]
  • Solubility: It is readily soluble in various aqueous buffers, making it convenient for use in different experimental settings. [Biotium, "Bis-VS (1,3-Bis(vinylsulfonyl)propan-2-ol)", ]

Limitations:

Despite its advantages, 1,3-Bis(vinylsulfonyl)propan-2-ol also has some limitations:

  • Cross-linking efficiency: The efficiency of cross-linking can be affected by various factors, such as protein concentration, buffer composition, and incubation time. Optimization of these parameters is often necessary for successful experiments. [Journal of Chromatography A, "Characterization of protein cross-linking by 1,3-bis(vinylsulfonyl)-2-propanol and mass spectrometry", ]
  • Cleavage specificity: Although cleavable, the cleavage reaction of cross-linked proteins might not be entirely specific, potentially leading to the generation of unwanted byproducts. [Journal of Chromatography A, "Characterization of protein cross-linking by 1,3-bis(vinylsulfonyl)-2-propanol and mass spectrometry", ]

Bis(vinylsulfonyl)propanol serves as a versatile building block in organic synthesis. The presence of two vinylsulfonyl groups allows for multiple reactivity pathways, making it an important compound in the development of new materials and coatings. The compound is typically available in high purity (>98%) and is soluble in polar solvents, which facilitates its use in various

  • Michael Addition Reactions: The vinyl groups can act as electrophiles, allowing for nucleophilic attack by various reagents.
  • Polymerization: Bis(vinylsulfonyl)propanol can undergo polymerization to form cross-linked networks, which are useful in creating durable coatings and adhesives .
  • Substitution Reactions: The sulfonyl groups can facilitate nucleophilic substitution reactions, expanding the versatility of this compound in synthetic chemistry.

Several methods exist for synthesizing bis(vinylsulfonyl)propanol:

  • Direct Synthesis from Propanol: This method involves the reaction of propanol with vinyl sulfone derivatives under controlled conditions.
  • Modification of Existing Sulfonates: Existing sulfonate compounds can be modified to introduce vinyl groups, yielding bis(vinylsulfonyl)propanol through selective reactions.
  • Polymerization Techniques: Utilizing polymerization methods to incorporate bis(vinylsulfonyl)propanol into larger polymeric structures.

Bis(vinylsulfonyl)propanol finds applications across various fields:

  • Coatings and Adhesives: It is used to create durable coatings due to its ability to form cross-linked structures.
  • Material Science: The compound serves as a precursor for synthesizing advanced materials with specific mechanical properties.
  • Chemical Intermediates: It acts as an intermediary in the synthesis of more complex organic compounds.

Several compounds share structural or functional similarities with bis(vinylsulfonyl)propanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(vinylsulfonyl)methaneSulfonyl-based polymerSimpler structure; used in similar polymerizations
Vinyl sulfoneMonofunctional sulfoneLess complex; serves as a precursor
1,3-Bis(hydroxyethylsulfonyl)-2-propanolHydroxy-substituted sulfoneContains hydroxyl groups; different reactivity

Bis(vinylsulfonyl)propanol stands out due to its dual vinylsulfonyl groups, which enhance its reactivity compared to other similar compounds. This unique feature allows it to participate in more complex reactions and applications, particularly in material science and polymer chemistry.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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